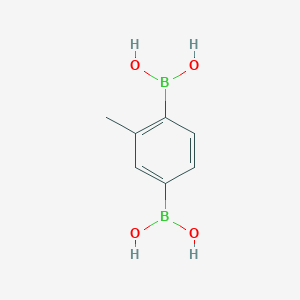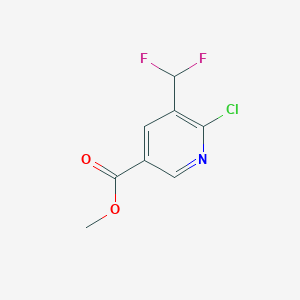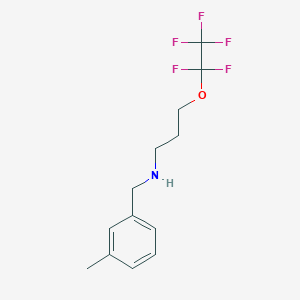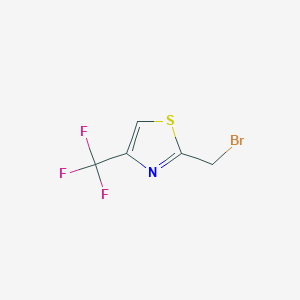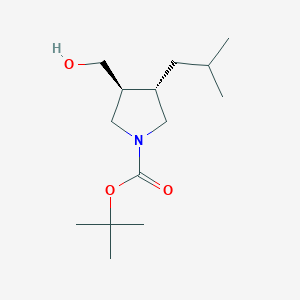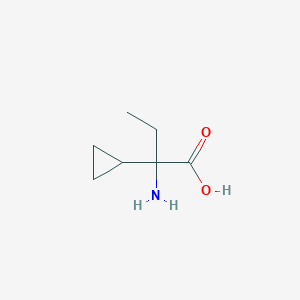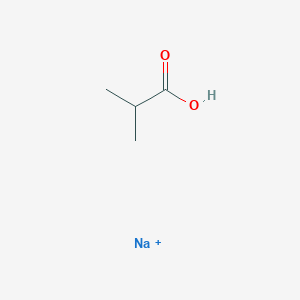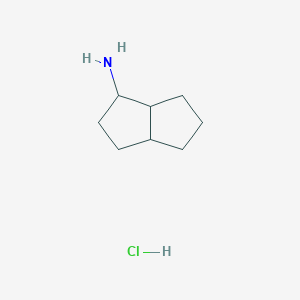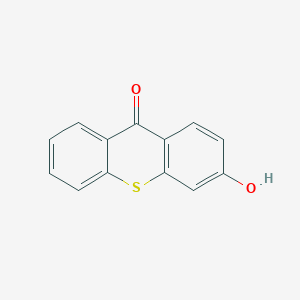![molecular formula C12H19NO4 B11762005 (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[221]ヘプタン-1-カルボン酸は、ユニークなアザビシクロ構造を持つ二環式化合物です。
準備方法
合成経路と反応条件
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸の合成は、一般的に以下の手順が含まれます。
二環式構造の形成: これは、ジエンとジエノフィルが反応して二環系を形成するディールス・アルダー反応によって達成できます。
アザビシクロ基の導入: このステップでは、通常、求核置換反応によって窒素原子を二環系に組み込みます。
アミン基の保護: tert-ブトキシカルボニル (Boc) 基は、後続の反応中にアミン基を保護するために導入されます。これは通常、トリエチルアミンなどの塩基の存在下でBoc無水物を用いて行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターや自動合成の利用により、生産プロセスの効率と収率が向上します。
化学反応の分析
反応の種類
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化できます。
還元: 還元反応は、保護基を脱離したり、分子内の特定の官能基を還元したりするために使用できます。
置換: 求核置換反応は、特にアザビシクロ構造内の窒素原子に関与する反応で一般的です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応に使用され、多くの場合、塩基の存在下で行われます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアミンやアルコールが生成される場合があります。
科学研究の応用
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素メカニズムとタンパク質-リガンド相互作用の研究に使用できます。
産業: この化合物は、ポリマーやその他の先端材料の製造に使用できます。
科学的研究の応用
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用機序
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。アザビシクロ構造により、酵素活性部位や受容体結合ポケットに適合し、これらの標的を阻害または活性化することで効果を発揮できます。Boc基は酸性条件下で脱離して遊離のアミンを露出させることができ、その後、さらに生化学的相互作用に参加できます。
類似化合物の比較
類似化合物
(1S,4R)-2-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸: Boc保護基がなく、より反応性が高いです。
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン: カルボン酸基がなく、反応性と溶解性が変化します。
ユニークさ
(1S,4R)-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、Boc保護基とカルボン酸基の両方が存在するため、有機合成における汎用性の高い中間体となります。そのユニークな構造により、選択的な反応と修飾が可能になり、さまざまな研究や産業用途において価値のあるものとなっています。
類似化合物との比較
Similar Compounds
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the Boc protective group, making it more reactive.
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group, altering its reactivity and solubility.
Uniqueness
The presence of both the Boc protective group and the carboxylic acid group in (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions and modifications, making it valuable in various research and industrial applications.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChIキー |
DPGUEWVPLHCLQO-PELKAZGASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


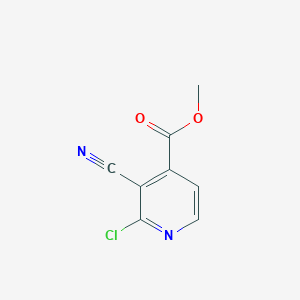
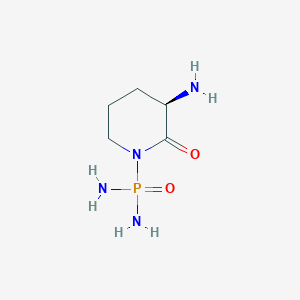
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
